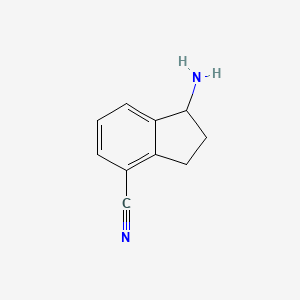

1-amino-2,3-dihydro-1H-indene-4-carbonitrile

Description

Contextual Significance of Dihydroindene Scaffolds in Synthetic Chemistry

The dihydroindene, or indane, framework is a prominent structural motif in medicinal chemistry. researchgate.net This scaffold, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is considered a "privileged structure" because it can bind to a variety of biological targets. Arylidene indanone scaffolds, which are structurally related, are known to incorporate the α,β-unsaturated ketone system found in chalcones into a more rigid cyclic system. rsc.orgresearchgate.net This rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its target.

The versatility of the indane skeleton allows it to be chemically modified at various positions, enabling the synthesis of diverse libraries of compounds for drug discovery. Researchers have explored indane derivatives for a wide range of therapeutic applications, including as inhibitors of cholinesterases for Alzheimer's disease treatment, tubulin depolymerizing agents for cancer therapy, and as antimalarial agents. rsc.orgresearchgate.net The indane scaffold's established presence in bioactive molecules underscores the importance of developing synthetic routes to novel derivatives like 1-amino-2,3-dihydro-1H-indene-4-carbonitrile. researchgate.net

Role of Chirality in Aminated Dihydroindene Systems

Chirality, or the "handedness" of a molecule, is a critical factor in the function of aminated dihydroindene systems. The introduction of an amino group at the first position of the indane ring creates a stereocenter, meaning the compound can exist as two non-superimposable mirror images called enantiomers ((R) and (S)). These enantiomers can have vastly different biological activities, as the precise spatial arrangement of atoms is crucial for effective interaction with chiral biological targets like enzymes and receptors.

In the case of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, the (S)-enantiomer is specifically required as a key intermediate for the synthesis of certain Sphingosine-1-Phosphate (S1P) receptor modulators. ajpamc.com This highlights the necessity for enantioselective synthesis methods that can produce the desired enantiomer with high purity. Traditional chemical synthesis often results in a racemic mixture (an equal mix of both enantiomers), which then requires additional, often inefficient, resolution steps. ajpamc.com Modern synthetic strategies increasingly employ asymmetric catalysis, using chiral catalysts or enzymes to guide the reaction towards the formation of a single enantiomer, thereby improving efficiency and yield. ajpamc.comrsc.org

Overview of Research Trajectories for 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Current research on 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is primarily focused on two main trajectories: its application as a synthetic intermediate and the optimization of its synthesis.

Application as a Pharmaceutical Intermediate: The principal application driving research is its role as a precursor to potent drug molecules. It is a documented key chiral intermediate for several S1PR modulators, such as Ozanimod and Ponesimod, which are investigated for the treatment of neurodegenerative diseases. ajpamc.com Furthermore, it serves as an intermediate in the preparation of pyridinyl-containing carboxamides being explored as β2-adrenoceptor agonists for treating respiratory and inflammatory diseases. ajpamc.com

Development of Stereoselective Synthetic Methods: A significant area of research is the development of efficient and highly selective methods for its production, with a focus on obtaining the pure (S)-enantiomer. Conventional chemical methods to produce the racemic compound followed by resolution are often multi-step processes with poor yields. ajpamc.com A more advanced and efficient approach that has been developed is the use of biocatalysis. Specifically, transaminase enzymes have been successfully used to convert the prochiral ketone, 4-cyanoindanone, directly into (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile in a single step with high yield and excellent enantioselectivity (100% chiral purity). ajpamc.com This enzymatic approach represents a significant improvement over traditional chemical routes. ajpamc.com

Data Tables

Table 1: Chemical Properties of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂ |

| IUPAC Name | (1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile |

| Molar Mass | 158.20 g/mol |

| CAS Number | 1306763-57-4 (for hydrochloride salt) |

Data sourced from PubChem CID 53350322 for the hydrochloride salt and its parent compound. nih.gov

Table 2: Comparison of Synthetic Routes to (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Chemical Synthesis | Production of a racemic mixture followed by chiral resolution. ajpamc.com | Established chemical principles. | Multiple steps, extreme reaction conditions, poor yields, low enantioselectivity. ajpamc.com |

| Biocatalytic Synthesis (Transaminase) | Single-step enzymatic amination of 4-cyanoindanone. ajpamc.com | High enantioselectivity (100% chiral purity), better yield, single-step process, milder reaction conditions. ajpamc.com | Requires specific enzymes and optimization of biological reaction conditions. ajpamc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKYBHPNMIHUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 2,3 Dihydro 1h Indene 4 Carbonitrile

Classical Chemical Synthesis Approaches

Traditional chemical synthesis of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile typically involves the construction of the racemic amine followed by the separation of the enantiomers.

Multi-Step Synthetic Sequences and Challenges

The classical synthesis of racemic 1-amino-2,3-dihydro-1H-indene-4-carbonitrile generally proceeds through a multi-step sequence starting from the corresponding ketone, 4-cyano-1-indanone. A common and logical pathway is the reductive amination of this ketone. wikipedia.org This process, while conceptually straightforward, involves at least two discrete chemical transformations.

First, the ketone is typically converted to an imine or a related intermediate, such as a ketoxime. For instance, the reaction of 4-cyano-1-indanone with hydroxylamine (B1172632) can yield the corresponding ketoxime. The subsequent step involves the reduction of this intermediate to the primary amine. Various reducing agents can be employed for this transformation, including metal hydrides like sodium borohydride (B1222165) or catalytic hydrogenation. masterorganicchemistry.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in a classical synthesis. For the reductive amination of 4-cyano-1-indanone, key parameters to consider include the choice of reducing agent, solvent, temperature, and pH.

Different reducing agents exhibit varying degrees of reactivity and selectivity. Sodium borohydride (NaBH₄) is a common choice, though it can also reduce the starting ketone if the imine formation is not complete or if the reaction is not properly controlled. masterorganicchemistry.comcommonorganicchemistry.com Milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for reductive aminations as they are less likely to reduce the ketone precursor and can be used in a one-pot reaction where the imine is formed and reduced in situ. masterorganicchemistry.comcommonorganicchemistry.com The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents for reductive amination include alcohols like methanol (B129727) or ethanol, as well as aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). commonorganicchemistry.com Temperature and pH also play a critical role, particularly in the initial imine formation step, which is often favored under mildly acidic conditions. masterorganicchemistry.com

Racemic Synthesis and Resolution Strategies

As classical synthesis routes typically yield a racemic mixture of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, the separation of the (R)- and (S)-enantiomers is a critical step for applications requiring a single stereoisomer. The most common method for this is diastereomeric salt resolution. nih.gov This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. ulisboa.pt These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ulisboa.pt

A specific example of this strategy has been reported for the resolution of racemic 4-cyano-1-aminoindane. iucr.orgchemrxiv.orgrsc.org In this process, di-p-toluoyl-L-tartaric acid is used as the resolving agent. The reaction of the racemic amine with this chiral acid in a suitable solvent, such as methanol, leads to the formation of two diastereomeric salts. rsc.org Due to their differential solubility, one of the diastereomeric salts preferentially crystallizes out of the solution. However, it has been noted that this particular resolution can be challenging due to the formation of a solid solution, where a single recrystallization does not achieve high optical purity, necessitating repeated crystallizations or a combination of crystallization and enantioselective dissolution to reach high enantiomeric excess (up to 96% ee). chemrxiv.orgrsc.org After separation, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid.

Stereoselective Synthesis of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Enantiomers

To overcome the inherent limitations of classical racemic synthesis and resolution, stereoselective methods have been developed to directly produce the enantiomerically pure amine. Biocatalysis has emerged as a powerful tool in this regard.

Biocatalytic Transformations

Biocatalytic methods utilize enzymes to catalyze chemical reactions with high selectivity and efficiency under mild conditions. For the synthesis of chiral amines, transaminases are particularly well-suited.

Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. rsc.orgdiva-portal.org This reaction can be highly stereoselective, making it an excellent method for the asymmetric synthesis of chiral amines from prochiral ketones.

The stereoselective synthesis of both (S)- and (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been successfully achieved through the transaminase-mediated amination of the precursor ketone, 4-cyano-1-indanone. This biocatalytic approach offers a direct, single-step conversion to the enantiomerically pure product, avoiding the multi-step processes and resolution challenges of classical synthesis. The reaction typically employs a suitable transaminase enzyme in a buffered aqueous solution, often with a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to aid in substrate solubility. An amine donor, such as isopropylamine (B41738) or alanine, is required to provide the amino group. The process is characterized by high conversions and excellent enantioselectivity, often achieving chiral purity greater than 99%.

Below are interactive data tables summarizing the research findings for the transaminase-mediated synthesis of both the (S) and (R) enantiomers of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

Table 1: Biocatalytic Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

| Enzyme Type | Amine Donor | Co-solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|

Table 2: Biocatalytic Synthesis of (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

| Enzyme Type | Amine Donor | Co-solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|

Transaminase-Mediated Amination of Precursor Ketones

Enzyme Engineering and Mutagenesis for Enhanced Enantioselectivity

The performance of naturally occurring enzymes is often not optimal for industrial processes, necessitating protein engineering to improve properties like activity, stability, and stereoselectivity. nih.govfrontiersin.org Techniques such as directed evolution and site-directed mutagenesis are employed to create enzyme variants with desired characteristics. nih.gov

Directed evolution involves generating a large library of enzyme mutants through random mutagenesis and screening them for improved performance. nih.gov This process mimics natural evolution but on an accelerated timescale. For the synthesis of enantiomerically pure amines, screening assays are designed to identify variants that produce the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee). caver.cz Rational design, another key strategy, relies on understanding the enzyme's structure-function relationship to predict mutations that will enhance enantioselectivity. frontiersin.org For instance, modifying amino acid residues in the active site can alter substrate binding and favor the formation of one stereoisomer over another. frontiersin.org

In the context of producing chiral amines, engineering efforts might focus on:

Altering the Active Site: Introducing mutations to create a more sterically hindered or accommodating active site to better differentiate between prochiral substrates.

Modifying Substrate Tunnels: Engineering the access tunnels to the active site to control substrate orientation.

Improving Cofactor Binding: Enhancing the interaction with cofactors like pyridoxal (B1214274) phosphate (B84403) (for transaminases) or NAD(P)H (for imine reductases) to improve catalytic efficiency. nih.gov

These engineering strategies have been successfully applied to various enzyme classes, leading to biocatalysts tailored for specific, challenging chemical transformations. nih.govfrontiersin.org

Process Optimization for Biocatalytic Conversions

Optimizing reaction conditions is crucial for maximizing the yield, conversion, and enantioselectivity of biocatalytic processes. mdpi.com For the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using transaminases, a single-step conversion from 4-cyanoindanone can achieve high chiral purity and better yields compared to chemical methods. ajpamc.com

Key parameters for optimization include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Deviating from these can lead to reduced performance or denaturation.

Substrate and Enzyme Loading: The concentrations of the ketone substrate, amine donor, and enzyme must be balanced to achieve high conversion without causing substrate or product inhibition.

Co-solvents: Organic co-solvents like DMSO are often used to improve the solubility of hydrophobic substrates. However, their concentration must be carefully controlled as they can impact enzyme stability and activity. researchgate.net

By-product Removal: In transaminase reactions, the removal of the ketone by-product can shift the reaction equilibrium towards the desired amine product, thereby increasing the final conversion.

The table below illustrates a hypothetical optimization of a biocatalytic process.

| Parameter | Condition A | Condition B (Optimized) | Outcome |

| Temperature | 30°C | 35°C | Increased reaction rate |

| pH | 7.5 | 8.0 | Higher enzyme activity |

| Substrate Conc. | 50 mM | 100 mM | Improved space-time yield |

| Co-solvent | 10% DMSO | 15% DMSO | Enhanced substrate solubility |

| Conversion | 85% | >99% | Process efficiency maximized |

| Enantiomeric Excess | 98% ee | >99.5% ee | High product purity achieved |

This table presents illustrative data based on common optimization strategies in biocatalysis.

Imine Reductase Catalysis for Chiral Amine Production

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govrsc.org They are particularly valuable for producing secondary and tertiary amines and can be used in reductive amination reactions, where a ketone is converted directly to an amine in the presence of an amine source. nih.govnih.gov This one-pot reaction is highly atom-economical. The synthesis of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile can be achieved via the reductive amination of 4-cyanoindanone.

The process involves two steps:

Condensation of the ketone (4-cyanoindanone) with an amine source (e.g., ammonia (B1221849) or an alkylamine) to form a prochiral imine intermediate.

Asymmetric reduction of the imine by the IRED, using NADPH as a reducing agent, to yield the chiral amine. chemrxiv.org

Substrate Scope and Enzyme Specificity

The effectiveness of IREDs varies significantly depending on their origin and structure. nih.govchemrxiv.org Therefore, screening a panel of diverse IREDs against the target substrate, 4-cyanoindanone, is a critical first step in developing a biocatalytic process. chemrxiv.org While many IREDs are known, their activity on bulky or structurally complex substrates can be limited, often requiring enzyme engineering to achieve desired performance. frontiersin.org

Studies on a broad range of IREDs have shown that catalytic activity is not confined to a specific sequence motif, highlighting the diversity of these enzymes. nih.gov The specificity of an IRED determines its utility. An ideal enzyme for producing 1-amino-2,3-dihydro-1H-indene-4-carbonitrile would exhibit high activity towards the corresponding imine and strict stereoselectivity, yielding either the (R)- or (S)-enantiomer with high purity. nih.gov Research has demonstrated that screening panels of 80 to 175 IREDs can successfully identify enzymes capable of acting on diverse ketones and amines. nih.govchemrxiv.orgresearchgate.net

The following table shows hypothetical screening results of different IREDs for the reductive amination of 4-cyanoindanone.

| Enzyme ID | Source Organism | Conversion (%) | Enantiomeric Excess (ee %) | Stereopreference |

| IRED-01 | Streptomyces sp. | 95 | 99 | (R) |

| IRED-02 | Paenibacillus elgii | 78 | 92 | (S) |

| IRED-03 | Pseudomonas putida | 45 | 85 | (R) |

| IRED-04 | Engineered Variant | >99 | >99.5 | (S) |

This table is for illustrative purposes, demonstrating typical outcomes of an enzyme screening campaign.

Continuous Flow and Fed-Batch Strategies in Biocatalysis

To enhance the productivity and scalability of biocatalytic reactions, continuous flow and fed-batch systems are increasingly being implemented. nih.govfrontiersin.org Continuous flow chemistry, where reagents are pumped through a reactor containing an immobilized catalyst, offers several advantages over traditional batch processing, including improved mixing, superior mass and heat transfer, and enhanced process control. nih.govnih.gov

For the synthesis of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, an IRED or transaminase can be immobilized on a solid support and packed into a column (a packed-bed reactor). researchgate.net The substrate solution is then continuously passed through the column, allowing for consistent product generation over extended periods. ucm.es This setup facilitates catalyst recycling, simplifies product purification, and can lead to higher space-time yields. researchgate.netfrontiersin.org

Fed-batch strategies are useful in batch reactors to overcome issues of substrate inhibition. Instead of adding the entire amount of substrate at the beginning, it is fed into the reactor gradually over time. This maintains a low, non-inhibitory concentration of the substrate, allowing the enzyme to operate at its maximum rate, leading to higher final product titers.

Asymmetric Organocatalysis in Dihydroindene Amination

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. researchgate.netbeilstein-journals.org This field has become a third pillar of catalysis, alongside biocatalysis and metal catalysis. nih.gov For the amination of a dihydroindene precursor, common organocatalytic activation modes include the formation of iminium ions or enamines. nih.govresearchgate.net

In a potential organocatalytic approach to 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a chiral catalyst, such as a derivative of the amino acid proline, could be used. researchgate.net The catalyst would react with an aminating agent to form a reactive species that then adds to a suitable dihydroindene precursor in a stereocontrolled manner. Chiral phosphoric acids are another class of powerful organocatalysts that can activate imines for nucleophilic attack, providing a pathway to chiral amines.

Chiral Auxiliary-Mediated Approaches to 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

A classical strategy in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a synthetic route could involve:

Attaching a chiral auxiliary, such as a chiral oxazolidinone or a camphorsultam, to a precursor molecule. wikipedia.org

Performing the amination reaction. The steric bulk and electronic properties of the auxiliary would direct the incoming amino group to one face of the molecule, creating the desired stereocenter.

Cleaving the auxiliary to release the final chiral amine product. The auxiliary can often be recovered and reused. wikipedia.org

This method is robust and reliable, often serving as a go-to strategy in the early stages of pharmaceutical development. wikipedia.org

Chemoenzymatic Hybrid Synthesis Routes

Chemoenzymatic strategies leverage the high selectivity of enzymes to create chiral centers, a task that can be complex and resource-intensive using purely chemical approaches. For 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, these methods provide sustainable and effective alternatives to classical resolution or asymmetric chemical catalysis.

Asymmetric Synthesis via Transaminase-Mediated Biocatalytic Amination

A highly efficient and direct route to enantiomerically pure 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is the asymmetric amination of the prochiral ketone, 4-cyano-1-indanone. This transformation is effectively catalyzed by transaminase (TA) enzymes, also known as aminotransferases. These enzymes transfer an amino group from a donor molecule to the ketone substrate with a high degree of stereoselectivity.

The process offers a significant improvement over chemical methods, which may involve multiple steps and harsh reaction conditions. ajpamc.com By selecting an appropriate (S)- or (R)-selective transaminase, either enantiomer of the target amine can be synthesized directly in a single step with high enantiomeric purity and good yields. ajpamc.com

Research Findings:

In a notable study, the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile was achieved with complete conversion and excellent stereoselectivity using a transaminase enzyme. The reaction was carried out by reacting 4-cyanoindanone in a buffered solution containing the enzyme. The process demonstrated the potential for producing the enantiomerically pure intermediate with 100% chiral purity, as confirmed by High-Performance Liquid Chromatography (HPLC). ajpamc.com

The general reaction scheme involves the transaminase enzyme, which contains the cofactor pyridoxal 5'-phosphate (PLP), accepting an amino group from an amine donor (such as isopropylamine or L-alanine) to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, 4-cyano-1-indanone, to generate the chiral amine product and regenerate the PLP-bound enzyme. The equilibrium of this reaction can be shifted towards the product side by using a high concentration of the amine donor or by removing the ketone byproduct.

| Parameter | Condition/Result |

|---|---|

| Substrate | 4-Cyanoindanone |

| Enzyme | Transaminase |

| Solvent System | Buffer solution with Dimethyl sulfoxide (DMSO) |

| Temperature | 40°C |

| Reaction Time | 96 hours |

| Product | (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile |

| Chiral Purity (ee) | 100% |

| Yield | Good |

It is also reported that the (R)-enantiomer, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, can be prepared with similar high chiral purity and yield by employing a different, specifically (R)-selective, transaminase enzyme. ajpamc.com

Kinetic Resolution of Racemic 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile using Lipases

An alternative chemoenzymatic approach begins with the chemical synthesis of racemic 1-amino-2,3-dihydro-1H-indene-4-carbonitrile. The enantiomers are then separated using a kinetic resolution process catalyzed by a lipase (B570770). Lipases are a class of hydrolase enzymes that can selectively catalyze the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the two enantiomers.

This method typically involves the enantioselective N-acylation of the racemic amine in a non-aqueous solvent. An acyl donor, such as an ester, is used to provide the acyl group. The lipase, often in an immobilized form for enhanced stability and reusability, selectively catalyzes the transfer of the acyl group to one of the amine enantiomers.

Research Findings:

While specific studies detailing the kinetic resolution of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile are not extensively documented in publicly available literature, the principles are well-established for a wide range of chiral amines, including structurally similar aminoindanes. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a frequently used biocatalyst for such resolutions due to its broad substrate scope and high enantioselectivity.

The process results in a mixture containing one enantiomer of the acylated amine (amide) and the unreacted, enantiomerically enriched amine. These can then be separated by standard chromatographic or extraction techniques. The acylated amine can be subsequently hydrolyzed chemically to yield the other enantiomer of the pure amine. For a kinetic resolution to be efficient, the enzyme must exhibit a high enantioselectivity (E-value). A high E-value ensures that one enantiomer is acylated much faster than the other, allowing for the isolation of both the unreacted amine and the acylated product with high enantiomeric excess (ee) at approximately 50% conversion.

| Parameter | Typical Condition/Reagent |

|---|---|

| Substrate | Racemic 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile |

| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B) |

| Acyl Donor | Ethyl acetate, Isopropyl acetate, or similar esters |

| Solvent | Non-polar organic solvent (e.g., Toluene, Hexane, MTBE) |

| Temperature | 30-60°C |

| Products at ~50% Conversion | Enantiomerically enriched unreacted amine and enantiomerically pure acylated amine |

The choice of acyl donor and solvent can significantly influence the reaction rate and the enantioselectivity of the lipase. Therefore, optimization of these parameters is crucial for developing an efficient kinetic resolution process.

Reaction Mechanisms and Pathways Involving 1 Amino 2,3 Dihydro 1h Indene 4 Carbonitrile

Mechanistic Investigations of Amination Reactions

The primary route to 1-amino-2,3-dihydro-1H-indene-4-carbonitrile involves the amination of 4-cyanoindanone. Both chemical and biocatalytic methods have been explored for this transformation.

Chemical methods often result in a racemic mixture of the product, which then requires resolution to isolate the desired stereoisomer. ajpamc.com These multi-step processes can involve harsh reaction conditions and high catalyst loading. ajpamc.com

A more efficient and stereoselective approach utilizes transaminase enzymes. ajpamc.com This biocatalytic method achieves a single-step conversion with high enantioselectivity and yield. ajpamc.com The mechanism of transaminase-catalyzed amination involves the transfer of an amino group from a donor molecule, such as isopropylamine (B41738), to the ketone substrate. The enzyme's active site enfolds the substrate in a specific orientation, leading to the formation of predominantly one enantiomer. ajpamc.com Research has demonstrated the successful synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile with 100% chiral purity using this enzymatic approach. ajpamc.com The (R)-enantiomer can also be prepared with high purity by selecting a different transaminase enzyme. ajpamc.com

Below is a data table summarizing the key aspects of the biocatalytic amination of 4-cyanoindanone.

| Feature | Description | Reference |

| Enzyme | Transaminase | ajpamc.com |

| Substrate | 4-cyanoindanone | ajpamc.com |

| Product | (S)- or (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | ajpamc.com |

| Chiral Purity | 100% | ajpamc.com |

| Advantages | Single step, high enantioselectivity, high yield, mild conditions | ajpamc.com |

Nitrile Group Transformations and Reactivity Profiles

The nitrile group in 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a versatile functional handle for further molecular elaboration. The reactivity of the nitrile group is well-established in organic chemistry.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and then a carboxylic acid. This transformation is a common strategy to introduce a carboxylic acid moiety.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to diaminoindane derivatives.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems. For example, it can react with hydrazines to form aminopyrazoles.

The following table summarizes the potential transformations of the nitrile group.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Reduction | LiAlH₄ then H₂O | Primary amine |

| Cyclization | Hydrazine | Aminopyrazole |

Indene (B144670) Core Functionalization and Aromatization Studies

The indene core of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile presents opportunities for functionalization, which can be used to modulate the molecule's properties. The aromatic ring is susceptible to electrophilic substitution reactions, while the dihydroindene portion can undergo reactions typical of aliphatic systems.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indene core can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The position of substitution will be directed by the existing amino and cyano groups, as well as the alkyl portion of the indene ring.

Halogenation: Bromination of the indene core can be achieved using reagents like N-bromosuccinimide (NBS). This introduces a handle for further cross-coupling reactions.

Aromatization: The dihydroindene ring can potentially be aromatized to an indene system under specific oxidative conditions. This would significantly alter the geometry and electronic properties of the molecule.

Intermolecular and Intramolecular C-C Bond Formation Strategies

The development of new derivatives of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile often involves the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki Coupling: If a halogen is introduced onto the aromatic ring of the indene core, a Suzuki coupling reaction with a boronic acid can be used to form a new C-C bond, introducing a new aryl or alkyl group.

Heck Reaction: A halogenated indene derivative could also undergo a Heck reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl group on the aromatic ring.

These C-C bond-forming reactions significantly expand the structural diversity of derivatives that can be synthesized from 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, allowing for the fine-tuning of their biological activity.

Advanced Analytical Methodologies for Characterization and Enantiopurity Assessment

Chromatographic Techniques for Enantiomeric Excess Determination

The separation of enantiomers is a fundamental challenge in analytical chemistry. For 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which possesses a single stereocenter at the C1 position, determining the enantiomeric excess (% ee) is paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the premier techniques for this assessment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the separation and quantification of enantiomers. csfarmacie.cz The technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For primary amines like 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, polysaccharide-based CSPs are particularly effective. csfarmacie.cz

Research Findings: The enantiomers of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile can be effectively resolved using a CSP such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. nih.gov The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. scas.co.jp To enhance peak shape and resolution, the amine is often analyzed as its hydrochloride salt or in the presence of mobile phase additives. In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. researchgate.net However, direct separation on a CSP is generally preferred to avoid potential complications from the derivatization reaction. A biocatalytic synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile confirmed 100% chiral purity using HPLC analysis, underscoring the reliability of this technique for enantiopurity assessment. ajpamc.com

Typical HPLC Parameters for Enantiomeric Separation:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 5 µm |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution | The two enantiomers will have distinct retention times, allowing for quantification of the area under each peak to determine enantiomeric excess. |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another high-resolution technique suitable for the enantioselective analysis of volatile compounds. uni-muenchen.de For a compound like 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, derivatization is typically required to increase its volatility and thermal stability for GC analysis. nih.gov Common derivatization agents for amines include trifluoroacetic anhydride (B1165640) or other acylating agents.

Research Findings: The separation of derivatized aminoindane enantiomers is often achieved on capillary columns coated with chiral stationary phases, such as cyclodextrin (B1172386) derivatives or chiral polysiloxanes. gcms.czdocumentsdelivered.com The choice of the stationary phase is critical for achieving baseline separation. The mechanism of separation in chiral GC relies on the formation of transient diastereomeric complexes between the derivatized enantiomers and the CSP. uni-muenchen.de The stability of these complexes differs, leading to different retention times. GC coupled with mass spectrometry (GC-MS) can provide both enantiomeric separation and mass information, enhancing the confidence in peak identification. uni-muenchen.de

Illustrative GC Parameters for Chiral Analysis (of a derivatized analyte):

| Parameter | Condition |

|---|---|

| Analyte Form | N-trifluoroacetyl derivative |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 100°C, ramp to 200°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are vital for confirming the chemical identity and stereochemical configuration of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For stereochemical assignment, NMR techniques using chiral solvating agents (CSAs) or the analysis of nuclear Overhauser effects (NOE) are employed.

Research Findings: For aminoindanes, the addition of a chiral solvating agent can induce chemical shift non-equivalence for the protons and carbons of the two enantiomers, allowing for their differentiation and quantification directly in the NMR tube. researchgate.netresearchgate.net In the ¹H NMR spectrum of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, the methine proton at the C1 position would appear as a characteristic multiplet. The protons of the two methylene (B1212753) groups (C2 and C3) in the five-membered ring are diastereotopic and are expected to show complex splitting patterns. The aromatic protons would appear in the downfield region of the spectrum. The stereochemical relationship between protons can be definitively established using 2D NMR experiments like NOESY.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges:

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.2 - 7.8 | 120 - 145 |

| C1-H (methine) | 4.0 - 4.5 | 55 - 65 |

| C2-H₂ (methylene) | 1.8 - 2.8 | 30 - 40 |

| C3-H₂ (methylene) | 2.8 - 3.4 | 30 - 40 |

| N-H₂ | 1.5 - 3.0 (broad) | N/A |

| C≡N (nitrile carbon) | N/A | 115 - 125 |

| Quaternary Aromatic Carbons | N/A | 110 - 150 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Research Findings: The molecular formula of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is C₁₀H₁₀N₂. Its monoisotopic mass is 158.0844 g/mol . In mass spectrometry, the compound will typically be observed as its protonated molecular ion [M+H]⁺ at m/z 159.0917 in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The fragmentation pattern in tandem MS (MS/MS) can provide structural confirmation. For the aminoindane core, characteristic fragmentation includes the loss of ammonia (B1221849) (NH₃) from the protonated molecule. researchgate.net Another likely fragmentation pathway involves cleavage of the five-membered ring. The presence of the nitrile group and the aromatic ring will also influence the fragmentation, leading to a unique mass spectral fingerprint.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Monoisotopic Mass | 158.0844 g/mol |

| [M+H]⁺ (HRMS) | 159.0917 m/z |

| Key Fragment Ions (Predicted) | [M+H - NH₃]⁺ (m/z 142.0651), fragments related to ring opening and loss of HCN. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Research Findings: The IR spectrum of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is expected to show several characteristic absorption bands that confirm its structure. The presence of the primary amine group (NH₂) will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region. A sharp, medium-intensity absorption around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹.

Characteristic Infrared Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | 2220 - 2230 (sharp) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of a molecule. nih.gov This powerful analytical technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which is crucial for establishing the absolute configuration of chiral centers.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern. This diffraction pattern is dependent on the arrangement of atoms in the crystal. By analyzing the intensities and positions of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated.

For chiral molecules, the determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. researchgate.net When the X-ray energy is near the absorption edge of an atom in the molecule, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). By carefully measuring and analyzing these differences, the absolute spatial arrangement of the atoms can be determined, allowing for the unambiguous assignment of (R) or (S) configuration to each stereocenter.

While a powerful tool, the success of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the target compound, which can be a challenging and time-consuming process.

Table 1: Hypothetical Crystallographic Data for 1-amino-2,3-dihydro-1H-indene-4-carbonitrile This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 7.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 923.1 |

| Z | 4 |

| Flack parameter | 0.05(10) |

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the optical rotation of a chiral substance in solution. Chiral molecules have the property of rotating the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer.

A polarimeter works by passing a beam of monochromatic light through a polarizer, which results in plane-polarized light. This polarized light then passes through a sample tube containing a solution of the chiral compound. If the compound is optically active, it will rotate the plane of the polarized light. An analyzer, which is another polarizer, is then rotated to determine the angle of rotation.

The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the wavelength of the light used, and the temperature. To obtain a standardized value, the specific rotation [α] is calculated using the following formula:

[α]λT = α / (c × l)

where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of light (commonly the sodium D-line, 589 nm)

α is the observed rotation in degrees

c is the concentration in g/mL

l is the path length in decimeters (dm)

Enantiomers will rotate the plane of polarized light by an equal amount but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.

Table 2: Hypothetical Optical Rotation Data for Enantiomers of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile This table is for illustrative purposes only, as no experimental data has been found.

| Enantiomer | Hypothetical Specific Rotation [α]D20 | Conditions |

| (S)-enantiomer | -35.2° | c = 1.0 in Methanol (B129727) |

| (R)-enantiomer | +35.2° | c = 1.0 in Methanol |

Computational Chemistry and Theoretical Studies of 1 Amino 2,3 Dihydro 1h Indene 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net

For derivatives of 2,3-dihydro-1H-indene, DFT calculations have been employed to determine equilibrium geometries and harmonic frequencies. researchgate.net Such studies reveal that the indane skeleton is typically non-planar. researchgate.net The analysis of frontier orbitals (HOMO and LUMO) provides insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Indene (B144670) Analogs

| Property | Description | Typical Findings for Aromatic and Heterocyclic Systems |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The energy is indicative of the molecule's electron-donating capability. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The energy gives an indication of the molecule's electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. | A smaller gap supports the fact that a molecule is more reactive. researchgate.net |

| Dipole Moment | A measure of the polarity of the molecule. | Higher values indicate greater polarity. researchgate.net |

| MEP Surface | Visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. | Displays how reactivity varies across the molecule. researchgate.net |

Molecular Dynamics Simulations of Enzymatic Reactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for understanding the dynamic behavior of biological systems, such as the interaction between a ligand and an enzyme or receptor. Given that (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, MD simulations are highly relevant for studying the behavior of its derivatives in a biological context. ajpamc.com

MD simulations have been extensively used to study S1P receptors, which are G protein-coupled receptors (GPCRs). acs.orgplos.orgbiorxiv.org These simulations can validate the stability of docking poses of ligands within the receptor's binding site and investigate the structural and dynamic features of the complex. acs.org For instance, extended MD simulations can assess the binding stability of S1P receptor modulators like fingolimod, ponesimod, and siponimod. acs.org

The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. biorxiv.org They can also elucidate the conformational changes that occur upon ligand binding, which are crucial for receptor activation or inhibition. plos.orgbiorxiv.org By simulating the behavior of the ligand-receptor complex over time, researchers can gain a deeper understanding of the molecular basis of the drug's mechanism of action. plos.org

Table 2: Application of Molecular Dynamics Simulations in Studying S1P Receptor Modulators

| Simulation Aspect | Objective | Key Findings and Insights |

|---|---|---|

| Binding Pose Stability | To validate the initial docking orientation of the ligand in the receptor. | Confirms if the predicted binding mode is maintained over the simulation time. acs.org |

| Ligand-Receptor Interactions | To identify and characterize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. | Reveals key residues responsible for binding affinity and selectivity. biorxiv.org |

| Conformational Changes | To observe changes in the receptor's structure upon ligand binding. | Elucidates the mechanism of receptor activation or antagonism. plos.org |

| Binding Free Energy Calculation | To estimate the binding affinity of a ligand for a receptor. | Helps in ranking potential drug candidates and understanding the impact of molecular modifications. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies related to Core Structure

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead compounds.

For the 1-aminoindan (B1206342) core structure, QSAR studies have been conducted to identify the structural features that correlate with biological activity. For example, a QSAR model was developed for 1,2-aminoindane derivatives as inhibitors of the Na+/H+ Exchanger Type 3 (NHE3). bamu.ac.in Such studies typically involve calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its physicochemical, steric, electronic, and topological properties. nih.gov

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation relating the biological activity to the most relevant descriptors. nih.gov The robustness and predictive power of the QSAR model are assessed through rigorous internal and external validation procedures. nih.gov The interpretation of the selected descriptors in the final QSAR model can provide valuable insights into the structure-activity relationship, guiding the design of more potent analogs. researchgate.net

Table 3: Key Components of a QSAR Study on Aminoindane Derivatives

| Component | Description | Example from Studies on Aminoindanes bamu.ac.in |

|---|---|---|

| Dataset | A collection of compounds with a common core structure and their experimentally measured biological activities. | A dataset of sixty-seven 1,2-aminoindane derivatives with NHE3 inhibitory activity. |

| Molecular Descriptors | Numerical values that represent various properties of the molecules. | Descriptors can be constitutional, geometrical, and physicochemical. |

| Statistical Method | The algorithm used to build the mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR) is a commonly used method. |

| Model Validation | Procedures to assess the statistical significance and predictive ability of the model. | Internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds. |

| Applicability Domain | The chemical space in which the QSAR model is expected to make reliable predictions. | Defined to ensure that predictions are made only for compounds similar to those in the training set. |

Conformational Analysis and Stereoisomer Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative stabilities. chemistrysteps.com For a molecule like 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which has a chiral center at the 1-position and a non-planar five-membered ring, conformational analysis is crucial for understanding its three-dimensional structure and how it interacts with its environment, particularly with chiral entities like enzymes or receptors.

Computational methods, such as molecular mechanics (e.g., MM2), are often used to perform conformational analyses on molecules with the aminoindan scaffold. nih.gov These studies can predict the most stable conformations by calculating the steric energy of different arrangements. For 2-aminoindans, a key conformational feature is the orientation of the amino group on the five-membered ring, which can be either axial or equatorial. nih.gov

The relative stability of the axial versus equatorial conformer can be influenced by the substituents on the nitrogen atom and the aromatic ring. nih.gov For instance, in (R)-4-methoxy-2-aminoindan, the N-axial conformation is calculated to be more stable. nih.gov Conversely, for (R)-4-hydroxy-2-(di-n-propylamino)indan, the N-equatorial conformation is predicted to be more stable, which is considered a prerequisite for potent dopamine (B1211576) receptor agonism as it places the nitrogen atom closer to the plane of the aromatic ring. nih.gov These predictions highlight the importance of conformational preferences for biological activity.

Table 4: Conformational Preferences in Substituted 2-Aminoindans

| Compound | Predicted More Stable Conformation | Rationale/Significance |

|---|---|---|

| (R)-4-methoxy-2-aminoindan | N-axial | Based on molecular mechanics (MM2) calculations. nih.gov |

| (R)-4-hydroxy-2-(di-n-propylamino)indan | N-equatorial | This conformation is believed to be important for potent dopamine receptor agonism. nih.gov |

Applications of 1 Amino 2,3 Dihydro 1h Indene 4 Carbonitrile As a Synthetic Intermediate

Precursor in Complex Pharmaceutical Synthesis

The unique structural features of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, particularly its (S)-enantiomer, have positioned it as a critical starting material for the synthesis of several complex pharmaceutical compounds. Its utility spans across different therapeutic areas, from autoimmune diseases to respiratory conditions.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a key intermediate in the production of a class of drugs known as Sphingosine-1-Phosphate (S1P) receptor modulators. chemicalbook.com These drugs are instrumental in the treatment of various neurodegenerative and autoimmune diseases. chemicalbook.com S1P receptor modulators function by internalizing and degrading S1P receptors, which prevents them from binding to excess S1P that can lead to neuroinflammation and damage. chemicalbook.com

Ozanimod , a medication used for treating relapsing forms of multiple sclerosis and ulcerative colitis, utilizes (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile as a crucial precursor. The synthesis of this key intermediate often begins with 4-cyanoindanone. chemicalbook.com An improved and stereoselective amination of 4-cyanoindanone can be achieved using transaminase enzymes, which allows for a single-step conversion to the desired (S)-enantiomer with high enantioselectivity and yield, bypassing the need for the resolution of a racemic mixture. chemicalbook.com

Ponesimod , another S1P receptor modulator for the treatment of relapsing multiple sclerosis, also incorporates the (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile scaffold. chemicalbook.com While various synthetic routes for Ponesimod exist, the incorporation of a chiral amine intermediate is a critical step to ensure the correct stereochemistry of the final drug molecule, which is essential for its therapeutic activity.

Preparation of β2-Adrenoceptor Agonists

Beyond its role in S1P receptor modulators, 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is also a valuable precursor for the synthesis of pyridinyl-containing carboxamides that act as β2-adrenoceptor agonists. chemicalbook.com These compounds are being investigated for the treatment of inflammatory and allergic conditions, including lung diseases and respiratory distress syndrome. chemicalbook.com

Development of Novel Indene (B144670) Amino Acid Derivatives

The structural framework of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile serves as a template for the design and synthesis of novel indene amino acid derivatives. Recent research has explored the creation of such derivatives as potential succinate (B1194679) dehydrogenase inhibitors, which have applications in the development of new antifungal agents. This highlights the ongoing exploration of the therapeutic potential of molecules derived from this versatile intermediate.

Building Block in Organic Synthesis for Diverse Chemical Entities

The chemical reactivity and structural rigidity of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile make it a valuable building block in organic synthesis beyond the specific examples mentioned above. Its primary amine and nitrile functionalities allow for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. The indane core provides a constrained conformational framework that is often sought after in drug design to enhance binding affinity and selectivity to biological targets. The versatility of the indane scaffold is evident in its presence in a wide array of biologically active compounds, showcasing its importance as a privileged structure in medicinal chemistry.

Derivatization Strategies for Expanding Molecular Complexity

The chemical scaffold of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile serves as a valuable starting point for the synthesis of more complex molecules, particularly in the development of therapeutic agents. The primary sites for derivatization are the amino group at the 1-position and, to a lesser extent, the cyano group at the 4-position. These functional groups allow for a variety of chemical transformations to expand the molecular complexity and tailor the properties of the resulting compounds.

The strategic modification of this intermediate is exemplified in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, such as Ozanimod. ajpamc.com The synthetic pathways leading to these drugs showcase key derivatization strategies, primarily focusing on the elaboration of the amino group.

One of the fundamental derivatization strategies involves the N-alkylation of the primary amino group. This reaction introduces new substituents that can significantly influence the biological activity of the molecule. A prominent example is the introduction of a 2-hydroxyethyl group, a key structural feature in Ozanimod. researchgate.net This transformation is typically achieved by reacting (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile with a suitable electrophile, such as 2-bromoethanol (B42945) or a protected equivalent, under basic conditions.

Another important strategy is N-acylation , which includes the introduction of a protecting group. For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group. google.com This temporary modification allows for selective reactions at other parts of the molecule and is a common tactic in multi-step organic synthesis. The Boc group can be readily removed under acidic conditions to regenerate the free amine for further functionalization.

Furthermore, the synthesis of Ozanimod involves a multi-step sequence that begins with the derivatization of the amino group, followed by the transformation of the cyano group into a 1,2,4-oxadiazole (B8745197) ring system. google.comcjph.com.cn This highlights a sophisticated derivatization strategy where the initial modification of the amine is crucial for the subsequent construction of a heterocyclic ring at a different position on the indane core. While this is a cyclization reaction, it originates from the cyano group rather than directly from the amino group.

The following table summarizes key derivatization reactions of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile as documented in the synthesis of more complex molecules.

Table 1: Examples of Derivatization Reactions of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

| Starting Material | Reagent(s) | Reaction Type | Resulting Functional Group/Moiety | Reference |

|---|---|---|---|---|

| (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | (2-Bromoethoxy)-tert-butyldimethylsilane | N-Alkylation | N-(2-(tert-Butyldimethylsilyloxy)ethyl)amino | google.com |

| (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Acylation (Protection) | N-(tert-Butoxycarbonyl)amino | google.com |

Future Research Directions and Perspectives on 1 Amino 2,3 Dihydro 1h Indene 4 Carbonitrile

Development of More Sustainable and Greener Synthetic Routes

Conventional chemical syntheses for 1-amino-2,3-dihydro-1H-indene-4-carbonitrile can involve multiple steps, harsh reaction conditions, and significant catalyst loading, which presents environmental and economic challenges. ajpamc.com Future research will increasingly focus on developing greener and more sustainable synthetic methodologies. This involves the application of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances.

A primary direction is the design of protocols that improve atom economy and reduce the E-factor (Environmental factor). nih.gov Research efforts could explore one-pot multicomponent reactions, which streamline synthesis by combining several steps without isolating intermediates, thus saving on solvents and energy. nih.gov The investigation of novel, reusable catalysts, potentially derived from earth-abundant metals or organic molecules, is another promising avenue. rsc.org Furthermore, replacing traditional organic solvents with greener alternatives like water, ethanol, or water-ethanol mixtures could significantly enhance the environmental profile of the synthesis. nih.gov

| Principle | Application to Synthesis of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile |

|---|---|

| Waste Prevention | Developing one-pot synthesis to reduce intermediate separation and purification steps. |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. |

| Use of Safer Solvents | Employing water or bio-based solvents instead of hazardous organic solvents. nih.gov |

| Catalysis | Utilizing highly selective and reusable catalysts, such as biocatalysts or nanocatalysts, to replace stoichiometric reagents. ajpamc.comrsc.org |

Exploration of Novel Biocatalysts and Enzyme Evolution Techniques

Biocatalysis represents a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. nih.govnih.gov The synthesis of the enantiomerically pure (S)-isomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been successfully achieved using transaminase enzymes, which provide high enantioselectivity and yield in a single step, outperforming traditional chemical methods. ajpamc.com

Future research will likely focus on the discovery and engineering of novel enzymes to further improve this process. Key areas of exploration include:

Genome Mining and Screening: Searching microbial genomes for new transaminases or other enzymes like imine reductases (IREDs) with potentially superior activity, stability, or substrate scope. nih.gov

Enzyme Evolution: Employing techniques like directed evolution to tailor existing enzymes. This can enhance their stability in industrial process conditions, broaden their acceptance of the 4-cyanoindanone substrate, or alter their stereoselectivity to produce the (R)-isomer if desired. ajpamc.comchimia.ch

Immobilization: Developing robust enzyme immobilization techniques to improve reusability, simplify product purification, and enhance operational stability, making the biocatalytic process more economically viable for large-scale production.

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often low, requiring further resolution of racemic mixtures. ajpamc.com | High (often >99% enantiomeric excess). ajpamc.com |

| Reaction Steps | Multiple steps are common. ajpamc.com | Can be achieved in a single step. ajpamc.com |

| Reaction Conditions | Can require extreme temperatures and pressures. ajpamc.com | Mild conditions (near ambient temperature and pressure). nih.gov |

| Environmental Impact | Higher potential for hazardous waste and byproducts. | Generally lower environmental impact, using biodegradable catalysts. nih.gov |

Advanced Reaction Engineering for Industrial Scale-Up

Transitioning a synthetic process from the laboratory to an industrial scale presents significant challenges related to reaction kinetics, mass transfer, and thermodynamics. chimia.chscispace.com For the production of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, particularly via enzymatic routes, advanced reaction engineering will be crucial.

Future work should address overcoming limitations such as product inhibition, where the accumulation of the target amine can slow down or stop the enzymatic reaction. chimia.ch Strategies like in situ product removal (ISPR) could be investigated. This might involve techniques such as crystallization or liquid-liquid extraction to continuously remove the product from the reaction medium, thereby maintaining high enzyme activity and pushing the reaction equilibrium towards completion. chimia.ch Furthermore, developing accurate kinetic models for the biocatalytic reaction is essential for designing and optimizing large-scale reactor configurations, such as continuously stirred-tank reactors (CSTRs) or plug flow reactors, to maximize productivity and minimize costs. chimia.chscilit.com

Integration with Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of pharmaceutical intermediates. nih.govresearchgate.net These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling potentially hazardous reagents, and straightforward scalability. researchgate.netnih.gov

Application in New Material Science Research

While the primary application of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is as a pharmaceutical intermediate, its unique molecular structure suggests potential, albeit unexplored, applications in material science. The molecule contains a rigid indene (B144670) core, a reactive primary amine group, and a polar nitrile group. This combination of functionalities could be leveraged in future research.

Prospective studies might investigate its use as a monomer or a building block for novel polymers. The amine functionality could be used for polymerization reactions to create polyamides or polyimines. The chirality of the molecule could be used to introduce stereoregularity into polymer chains, potentially leading to materials with unique optical or mechanical characteristics. The nitrile group could also be chemically modified post-polymerization to introduce other functionalities. These research avenues could explore the creation of new functional materials derived from this readily accessible chiral building block.

Q & A

Q. What are the optimal synthetic routes for 1-amino-2,3-dihydro-1H-indene-4-carbonitrile?

A common method involves the reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile using NaBH₄ in ethanol at 0°C, followed by gradual warming to room temperature. This yields the target compound with an 80% efficiency after purification via column chromatography (Hexane/EtOAc, 5:5). Critical parameters include stoichiometric control (0.33 equiv NaBH₄) and catalytic silica gel to enhance reaction homogeneity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Thin-layer chromatography (TLC) for preliminary purity assessment.

- NMR spectroscopy (e.g., ¹H NMR at 300 MHz in CDCl₃) to confirm functional groups and stereochemistry. For example, characteristic peaks include δ 7.62 (d, J = 7.5 Hz, aromatic H) and δ 5.28 (t, J = 6.3 Hz, amine proton) .

- Mass spectrometry (MS) for molecular weight verification.

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (R)- and (S)-enantiomers?

Chiral resolution can be achieved using enantiopure precursors or chiral auxiliaries. For example, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS 1306763-29-0) is synthesized via asymmetric reduction or kinetic resolution. The stereochemical outcome is validated using chiral HPLC or X-ray crystallography .

Q. How does this compound interact with pharmacological targets like Autotaxin?

Structural studies reveal that derivatives of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile bind to enzymes such as rat Autotaxin (IC₅₀ = 0.0047 µM), inhibiting catalytic activity. X-ray diffraction shows interactions with the active site via hydrogen bonding and π-stacking, which are critical for structure-activity relationship (SAR) optimization .

Q. What functionalization strategies enhance its utility in drug discovery?

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Mitigation strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- High-resolution MS (HRMS) to distinguish isobaric species.

- Comparative analysis with synthesized reference standards .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.